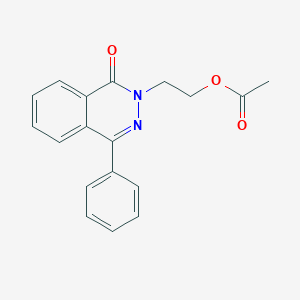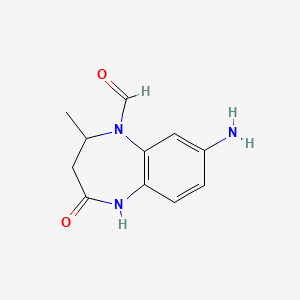![molecular formula C16H12F3N5O2S B11521502 N'-(cyclopropylcarbonyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11521502.png)
N'-(cyclopropylcarbonyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-CYCLOPROPANECARBONYL-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a complex organic compound featuring a unique structure that combines a cyclopropane carbonyl group, a thiophene ring, and a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of N’-CYCLOPROPANECARBONYL-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the condensation of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, often using thiophene-2-carbonyl chloride as a reagent.
Addition of the Trifluoromethyl Group: This step usually involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Cyclopropanecarbonyl Group Attachment:
Chemical Reactions Analysis
N’-CYCLOPROPANECARBONYL-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Acylation: The compound can undergo acylation reactions to introduce additional acyl groups.
Scientific Research Applications
N’-CYCLOPROPANECARBONYL-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N’-CYCLOPROPANECARBONYL-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.
Comparison with Similar Compounds
N’-CYCLOPROPANECARBONYL-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE can be compared with similar compounds:
Similar Compounds: Compounds such as 2-(thiophen-2-yl)pyridine and dithieno[3,2-b:2′,3′-d]thiophene share structural similarities.
Uniqueness: The presence of the trifluoromethyl group and the cyclopropanecarbonyl group in N’-CYCLOPROPANECARBONYL-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds .
Properties
Molecular Formula |
C16H12F3N5O2S |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N'-(cyclopropanecarbonyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C16H12F3N5O2S/c17-16(18,19)12-6-9(11-2-1-5-27-11)20-13-7-10(23-24(12)13)15(26)22-21-14(25)8-3-4-8/h1-2,5-8H,3-4H2,(H,21,25)(H,22,26) |
InChI Key |
YLXHEADCDHOWKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-(acetyloxy)-6-bromo-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11521422.png)

![methyl {[(5Z)-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B11521438.png)
![(2E)-N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide](/img/structure/B11521449.png)
![N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B11521450.png)

![3-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole](/img/structure/B11521458.png)
![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11521460.png)
![ethyl (2E)-2-[4-(diethylamino)benzylidene]-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11521467.png)
![2-(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11521468.png)
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B11521472.png)


![1,1'-{2-(4-Bromophenyl)-4-[(4-bromophenyl)amino]-6-hydroxy-6-methylcyclohex-3-ene-1,3-diyl}diethanone](/img/structure/B11521501.png)
